molecular formula C23H15N5O3 B11656305 (5E)-2-amino-4,6-dimethyl-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile

(5E)-2-amino-4,6-dimethyl-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile

Cat. No.: B11656305
M. Wt: 409.4 g/mol
InChI Key: MKMSJHZQWVAQDV-CXUHLZMHSA-N
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Description

(5E)-2-amino-4,6-dimethyl-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-amino-4,6-dimethyl-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyridine intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include various catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and yield. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-amino-4,6-dimethyl-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This involves replacing one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis and material science.

Biology

In biological research, the compound’s potential as a bioactive molecule is explored. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, the compound’s pharmacological properties are studied to develop new therapeutic agents. Its ability to interact with specific biological targets makes it a promising candidate for treating various diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-2-amino-4,6-dimethyl-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

Properties

Molecular Formula

C23H15N5O3

Molecular Weight

409.4 g/mol

IUPAC Name

(5E)-2-amino-4,6-dimethyl-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]cyclopenta[b]pyridine-3,7-dicarbonitrile

InChI

InChI=1S/C23H15N5O3/c1-12-16(21-13(2)18(11-25)23(26)27-22(21)17(12)10-24)9-14-7-8-20(31-14)15-5-3-4-6-19(15)28(29)30/h3-9H,1-2H3,(H2,26,27)/b16-9+

InChI Key

MKMSJHZQWVAQDV-CXUHLZMHSA-N

Isomeric SMILES

CC\1=C(C2=C(/C1=C/C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C(=C(C(=N2)N)C#N)C)C#N

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C(=C(C(=N2)N)C#N)C)C#N

Origin of Product

United States

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